2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15184771
Molecular Formula: C22H21ClN4
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN4 |
|---|---|
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H21ClN4/c1-15-13-20(24-12-11-17-7-4-3-5-8-17)27-22(25-15)16(2)21(26-27)18-9-6-10-19(23)14-18/h3-10,13-14,24H,11-12H2,1-2H3 |
| Standard InChI Key | NSBADDTZAALDOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is C23H22ClN5, corresponding to a molecular weight of 403.91 g/mol. The IUPAC name systematically describes its substituents: a 3-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a 2-phenylethylamine chain at position 7. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar bicyclic system conducive to π-π stacking interactions .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5 |
| Molecular Weight | 403.91 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Key Substituents | 3-Chlorophenyl, Methyl (x2), Phenylethylamine |
Synthesis and Optimization
Regioselective Alkylation Strategies
The synthesis of pyrazolo[1,5-a]pyrimidines often employs transition metal-free conditions to achieve regioselectivity. A notable method involves N-iodosuccinimide (NIS)-promoted carbochalcogenation of styrenes, enabling C-3 alkylation with diselenides or disulfides . For instance, 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine reacts with diphenyl diselenide and styrene under NIS catalysis to yield 3-alkylated derivatives in >70% yields . Adapting this protocol, the phenylethylamine side chain could be introduced via a similar alkylation step, followed by amine coupling at position 7.
Reaction Mechanism Insights
The NIS-mediated process likely proceeds through a radical pathway, with iodine abstraction generating a thiyl or selenyl radical. This radical adds to styrene, forming a benzyl radical that couples with the pyrazolo[1,5-a]pyrimidine core at C-3 . Computational studies suggest that the electron-deficient C-3 position is more reactive toward radical attack, ensuring regioselectivity. Subsequent amine functionalization at position 7 could involve nucleophilic substitution or reductive amination, depending on the leaving group present.
Comparative Analysis with Structural Analogs
Table 2: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Binding Affinity and Selectivity
The 3-chlorophenyl group’s meta-chloro substitution may confer higher target selectivity than para-substituted analogs, as seen in kinase inhibitors where meta substituents reduce off-target interactions . Molecular docking simulations predict that the phenylethylamine chain occupies a hydrophobic cleft in Mtb InhA, forming van der Waals contacts with Ala198 and Ile215.
Future Directions and Research Opportunities
Mechanistic Studies and Target Validation
Priority areas include elucidating the compound’s mechanism of action through enzyme inhibition assays and crystallographic studies. Comparative profiling against Mtb InhA and human homologs will establish selectivity, mitigating toxicity risks. Additionally, screening for activity against neurotransmitter receptors could unveil applications in depression or Parkinson’s disease .
Synthetic Methodology Advancements
Developing enantioselective routes to access chiral derivatives is critical, as the phenylethylamine side chain introduces a stereocenter. Catalytic asymmetric alkylation using chiral Lewis acids or organocatalysts could yield enantiopure variants for pharmacological evaluation .
Preclinical Development Challenges
Addressing poor solubility through prodrug strategies (e.g., phosphate esters) or nanoformulations may enhance bioavailability. Toxicity studies in hepatocyte and cardiomyocyte models are essential to assess hepatic and cardiac safety profiles .
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